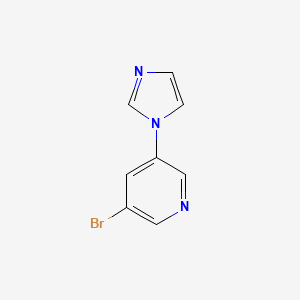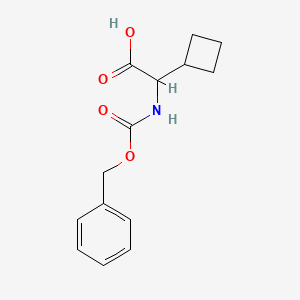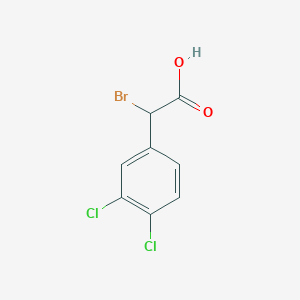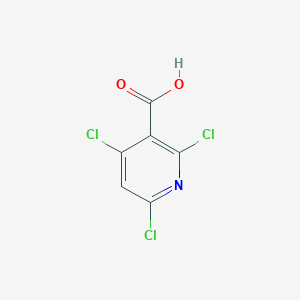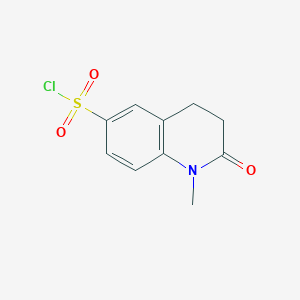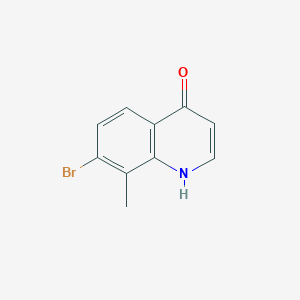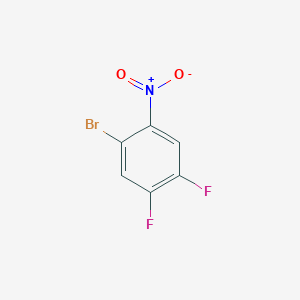
1-Bromo-4,5-difluoro-2-nitrobenzene
Übersicht
Beschreibung
1-Bromo-4,5-difluoro-2-nitrobenzene is an aromatic compound with the molecular formula C(_6)H(_2)BrF(_2)NO(_2). It is characterized by the presence of bromine, fluorine, and nitro functional groups attached to a benzene ring. This compound is of significant interest in organic synthesis and various industrial applications due to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1-Bromo-4,5-difluoro-2-nitrobenzene can be synthesized through several methods. One common route involves the nitration of 1-bromo-4,5-difluorobenzene using a mixture of concentrated nitric acid and sulfuric acid. The reaction typically occurs under controlled temperatures to prevent over-nitration and to ensure the selective formation of the desired nitro compound.
Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale nitration processes. These processes are optimized for high yield and purity, utilizing continuous flow reactors and advanced separation techniques to isolate the product. The use of automated systems ensures consistent reaction conditions and minimizes the risk of hazardous by-products.
Analyse Chemischer Reaktionen
Types of Reactions: 1-Bromo-4,5-difluoro-2-nitrobenzene undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines or thiols under appropriate conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.
Oxidation: Although less common, the compound can undergo oxidation reactions, particularly at the nitro group, leading to the formation of nitroso or other oxidized derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiolate in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Reduction: Catalysts like palladium on carbon (Pd/C) or reagents like lithium aluminum hydride (LiAlH(_4)).
Oxidation: Strong oxidizing agents like potassium permanganate (KMnO(_4)) or chromium trioxide (CrO(_3)).
Major Products:
Substitution Products: Depending on the nucleophile, products can include 1-azido-4,5-difluoro-2-nitrobenzene or 1-thio-4,5-difluoro-2-nitrobenzene.
Reduction Products: The primary product is 1-bromo-4,5-difluoro-2-aminobenzene.
Oxidation Products: Potential products include 1-bromo-4,5-difluoro-2-nitrosobenzene.
Wissenschaftliche Forschungsanwendungen
1-Bromo-4,5-difluoro-2-nitrobenzene is utilized in various fields of scientific research:
Chemistry: It serves as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme inhibition and as a precursor for bioactive molecules.
Medicine: It is investigated for its potential in drug development, especially in designing molecules with specific biological activities.
Industry: The compound is employed in the production of specialty chemicals and materials, including polymers and dyes.
Wirkmechanismus
The effects of 1-bromo-4,5-difluoro-2-nitrobenzene are primarily due to its ability to undergo various chemical transformations. The nitro group can participate in redox reactions, while the bromine and fluorine atoms influence the compound’s reactivity and interaction with other molecules. These functional groups enable the compound to act as an intermediate in the synthesis of target molecules, affecting molecular pathways and targets depending on the specific application.
Vergleich Mit ähnlichen Verbindungen
- 1-Bromo-2,4-difluoro-5-nitrobenzene
- 1-Bromo-3,4-difluoro-2-nitrobenzene
- 1-Bromo-4,5-difluoro-3-nitrobenzene
Comparison: 1-Bromo-4,5-difluoro-2-nitrobenzene is unique due to the specific positioning of its functional groups, which influences its reactivity and the types of reactions it can undergo. Compared to similar compounds, it may exhibit different reactivity patterns, making it suitable for specific synthetic applications where regioselectivity is crucial.
This detailed overview provides a comprehensive understanding of this compound, highlighting its preparation methods, chemical reactions, scientific applications, mechanism of action, and comparison with similar compounds
Eigenschaften
IUPAC Name |
1-bromo-4,5-difluoro-2-nitrobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2BrF2NO2/c7-3-1-4(8)5(9)2-6(3)10(11)12/h1-2H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UWPUJVOSEQMMQE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1F)F)Br)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2BrF2NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70598222 | |
| Record name | 1-Bromo-4,5-difluoro-2-nitrobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70598222 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
237.99 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
321-17-5 | |
| Record name | 1-Bromo-4,5-difluoro-2-nitrobenzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=321-17-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Bromo-4,5-difluoro-2-nitrobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70598222 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details






Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
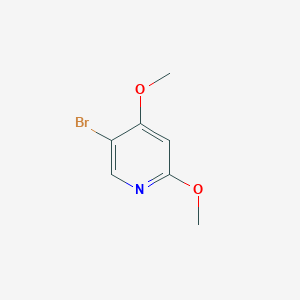
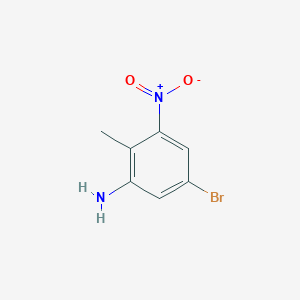

![3-[(3,4-Dimethoxyphenyl)sulfanyl]propanoic acid](/img/structure/B1288191.png)
